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Cat. No.: B10831836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of Bomedemstat (formerly IMG-7289), an investigational,

orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1). The following

sections detail the methodologies for key experiments, summarize quantitative data, and

illustrate the underlying biological pathways.

Introduction
Bomedemstat is a novel small molecule designed to target LSD1, a key enzyme involved in the

regulation of gene expression through the demethylation of histones.[1] By inhibiting LSD1,

Bomedemstat aims to control the abnormal proliferation of myeloid cells characteristic of

myeloproliferative neoplasms (MPNs).[1] This document serves as a guide for researchers

engaged in the preclinical and clinical development of Bomedemstat and other LSD1 inhibitors.

Pharmacokinetic Profile
Bomedemstat is administered orally, typically as a once-daily dose.[2] Preclinical and clinical

studies have been conducted to characterize its absorption, distribution, metabolism, and

excretion.
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Preclinical Pharmacokinetics in Mice
In preclinical studies involving mice, Bomedemstat has demonstrated oral bioavailability.[3] The

key pharmacokinetic parameters are summarized in the table below.

Parameter
Intravenous (IV)
Administration (3 mg/kg)

Oral (PO) Administration
(10 mg/kg)

Area Under the Curve (AUC) 2.52 µM/h 2.27 µM/h

Half-life (t½) 5.66 hours 4.98 hours

Data from preclinical studies in

C57BL/6 mice.[4]

Significant intra-tumoral accumulation of orally administered Bomedemstat has been observed

in vivo, with micromolar levels achieved at doses of 7.5 mg/kg and 15 mg/kg.[4][5]

Clinical Pharmacokinetics in Humans
In a Phase 1/2a study (NCT03136185) in patients with myelofibrosis, the steady-state

pharmacokinetics of Bomedemstat were assessed.[6] While specific numerical values for

Cmax, Tmax, and AUC from human trials are not yet publicly available in detail, the

pharmacokinetic and dose-response data from this study support a once-daily dosing regimen.

[3] Blood and plasma samples were collected at pre-specified timepoints, including on Day 21,

to determine the maximum observed concentration (Cmax) and time to maximum concentration

(Tmax).[7]

Pharmacodynamic Profile
The pharmacodynamic effects of Bomedemstat have been evaluated through a variety of in

vitro and in vivo assays, demonstrating target engagement and downstream biological

consequences.

On-Target Hematological Effects
A key on-target pharmacodynamic effect of Bomedemstat is thrombocytopenia, a decrease in

platelet count, which is dose-dependent and reversible upon cessation of treatment.[4][8] This
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effect is consistent with the role of LSD1 in megakaryocyte maturation.

Clinical Pharmacodynamic Endpoints in Myelofibrosis
In the Phase 1/2 IMG-7289-CTP-102 trial (NCT03136185) in patients with advanced

myelofibrosis, Bomedemstat demonstrated promising clinical activity.[9]

Pharmacodynamic Endpoint Result

Spleen Volume Reduction (SVR) at 24 weeks
64% of evaluable patients (n=50) experienced a

decrease.[9]

28% of patients experienced a decrease of at

least 20%.[9]

6% of patients achieved a decrease of at least

35%.[9]

Total Symptom Score (TSS) Reduction at 24

weeks

55% of all patients (n=51) showed a decrease.

[9]

22% of these patients experienced a decrease

of 50% or higher.[9]

Hemoglobin Levels

90% of transfusion-independent patients at

baseline (n=41) had stable or improved levels.

[9]

Bone Marrow Fibrosis
85% of patients showed improved or stable

bone marrow fibrosis scores post-baseline.[9]

Signaling Pathways and Experimental Workflows
Bomedemstat Mechanism of Action
Bomedemstat irreversibly inhibits LSD1, an enzyme that demethylates histone H3 at lysine 4

(H3K4).[1] This inhibition leads to an accumulation of mono- and di-methylated H3K4, which

alters gene expression and can induce differentiation and apoptosis in malignant hematopoietic

cells.[1]
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Caption: Bomedemstat's mechanism of action targeting LSD1.

Experimental Workflow for Pharmacokinetic Analysis
The concentration of Bomedemstat in biological matrices is typically quantified using Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS).
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Caption: Workflow for Bomedemstat pharmacokinetic analysis.
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Experimental Protocols
Protocol 1: Bioanalytical Method for Bomedemstat
Quantification in Plasma by LC-MS/MS (Based on
Preclinical Studies)
This protocol outlines a general procedure for the quantification of Bomedemstat in plasma,

adapted from preclinical study methodologies.[4]

1. Sample Preparation: a. To 30 µL of blank plasma, add 3 µL of Bomedemstat working

solutions to create standards (e.g., 2 to 10,000 ng/mL).[4] b. For unknown samples, use 30 µL

of plasma and add 3 µL of a blank solution.[4] c. Add 200 µL of acetonitrile containing an

appropriate internal standard to all samples.[4] d. Vortex the samples for 30 seconds.[4] e.

Centrifuge at 4000 rpm for 15 minutes at 4°C.[4] f. Dilute the resulting supernatant 2-fold with

deionized water.[4]

2. LC-MS/MS Analysis: a. Inject 5 µL of the diluted supernatant into the LC-MS/MS system.[4]

b. Liquid Chromatography:

Column: Waters XSELECT HSS T3 2.5 µm (2.1 x 50 mm).[4]
Mobile Phase A: 5% acetonitrile, 0.1% formic acid.[4]
Mobile Phase B: 95% acetonitrile, 0.1% formic acid.[4]
Flow Rate: 0.5 mL/min.[4] c. Mass Spectrometry:
Instrument: AB API4000 mass spectrometer or equivalent.[4]
Utilize appropriate precursor and product ions for Bomedemstat and the internal standard in
multiple reaction monitoring (MRM) mode.

3. Data Analysis: a. Generate a calibration curve using the standards. b. Quantify

Bomedemstat concentrations in the unknown samples by interpolating from the calibration

curve. c. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate

software.

Protocol 2: Western Blot for Histone H3 Lysine 4 di-
methylation (H3K4me2)
This protocol is for assessing the pharmacodynamic effect of Bomedemstat on its direct target,

LSD1, by measuring the accumulation of its substrate, H3K4me2.
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1. Protein Extraction: a. Lyse cells or tissues in RIPA buffer supplemented with protease and

phosphatase inhibitors. b. Sonicate briefly to shear DNA and reduce viscosity. c. Centrifuge at

14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Determine the protein concentration

of the supernatant using a BCA assay.

2. SDS-PAGE and Transfer: a. Prepare protein lysates by diluting in Laemmli sample buffer

and boiling for 5 minutes. b. Load 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel. c.

Perform electrophoresis until adequate separation is achieved. d. Transfer proteins to a PVDF

membrane.

3. Immunoblotting: a. Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or

BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary

antibody against H3K4me2 overnight at 4°C. c. Wash the membrane three times with TBST. d.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature. e. Wash the membrane three times with TBST. f. Detect the signal using an

enhanced chemiluminescence (ECL) substrate and image the blot. g. Normalize the H3K4me2

signal to a loading control, such as total Histone H3.

Protocol 3: Complete Blood Count (CBC) Analysis
This protocol is for monitoring the on-target hematological effects of Bomedemstat.

1. Blood Collection: a. Collect peripheral blood into EDTA-coated tubes to prevent coagulation.

2. Analysis: a. Analyze the blood samples using a calibrated automated hematology analyzer

according to the manufacturer's instructions. b. Key parameters to monitor include platelet

count, red blood cell count, and white blood cell count.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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